molecular formula C9H9ClN2 B13480859 6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile

6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile

Cat. No.: B13480859
M. Wt: 180.63 g/mol
InChI Key: OPHOEXONOFZKPS-UHFFFAOYSA-N
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Description

6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile is a substituted pyridine compound It is characterized by the presence of a chlorine atom at the 6th position, an isopropyl group at the 3rd position, and a nitrile group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-2-carbonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(propan-2-yl)pyridine-2-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, isopropyl group, and nitrile group in the pyridine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

6-chloro-3-propan-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C9H9ClN2/c1-6(2)7-3-4-9(10)12-8(7)5-11/h3-4,6H,1-2H3

InChI Key

OPHOEXONOFZKPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1)Cl)C#N

Origin of Product

United States

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